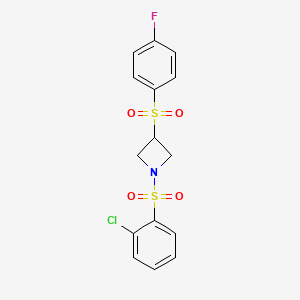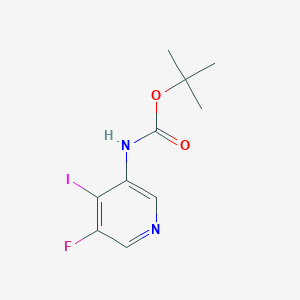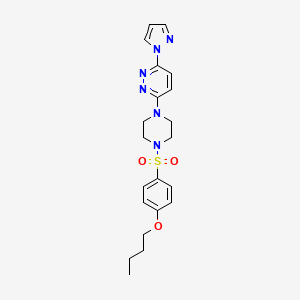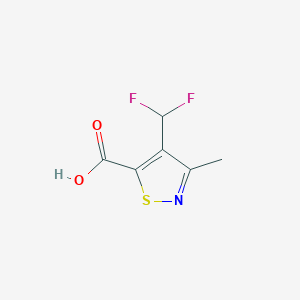
6-(2-Chloro-4-fluorophenyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chloro-4-fluorophenyl)pyridin-2-amine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as CFM-2, and it has been found to possess a number of interesting properties that make it a promising candidate for use in the development of new drugs.
作用機序
The exact mechanism of action of CFM-2 is not fully understood, but it is believed to involve the modulation of certain signaling pathways within cells. This compound has been found to interact with a variety of targets, including ion channels, transporters, and enzymes, and it may be able to modulate the activity of these targets in a variety of ways.
Biochemical and Physiological Effects:
CFM-2 has been found to have a number of interesting biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes and receptors, and it may be able to affect the function of certain ion channels and transporters as well. Additionally, CFM-2 has been found to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of a variety of medical conditions.
実験室実験の利点と制限
CFM-2 has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to be stable under a variety of conditions. Additionally, CFM-2 has been shown to be effective in a number of different experimental systems, including in vitro assays and in vivo animal models.
However, there are also some limitations associated with the use of CFM-2 in lab experiments. For example, it may be difficult to obtain large quantities of this compound, and it may be expensive to synthesize. Additionally, the exact mechanism of action of CFM-2 is not fully understood, which may limit its usefulness in certain types of experiments.
将来の方向性
There are a number of future directions that could be pursued in the study of CFM-2. One potential area of research is the identification of additional biological targets for this compound. Additionally, further studies could be conducted to better understand the mechanism of action of CFM-2 and to identify any potential side effects associated with its use.
Another potential direction for future research is the development of new drugs based on CFM-2. This compound has been found to possess a number of interesting properties that make it a promising candidate for use in the development of new drugs, and further research in this area could lead to the discovery of novel therapeutic agents.
Conclusion:
In conclusion, CFM-2 is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a number of interesting properties, including the ability to interact with a variety of biological targets and the ability to modulate the activity of certain enzymes and receptors. While there are some limitations associated with the use of CFM-2 in lab experiments, there are also a number of promising future directions that could be pursued in the study of this compound.
合成法
The synthesis of CFM-2 involves the reaction of 2-chloro-4-fluoropyridine with an amine reagent such as 2-aminopyridine. The reaction is typically carried out in the presence of a catalyst and under carefully controlled conditions to ensure high yields and purity of the final product.
科学的研究の応用
CFM-2 has been the subject of numerous scientific studies due to its potential applications in the development of new drugs. It has been found to possess a number of interesting properties, including the ability to interact with a variety of biological targets and the ability to modulate the activity of certain enzymes and receptors.
特性
IUPAC Name |
6-(2-chloro-4-fluorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSBJNHPLNCCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)

![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)

![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)
![5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2511156.png)


![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2511159.png)


![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2511164.png)